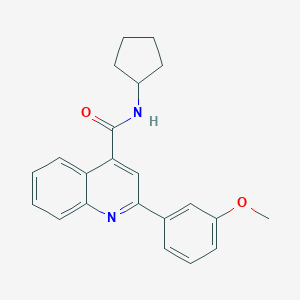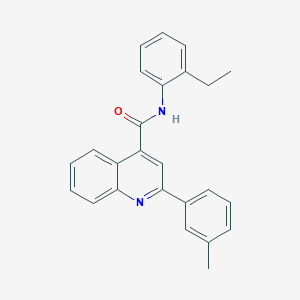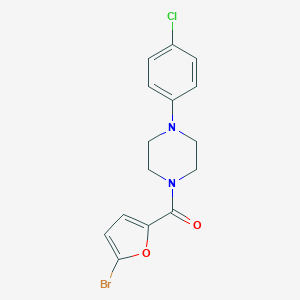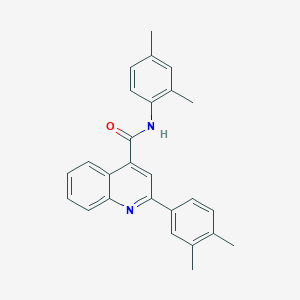![molecular formula C26H19ClF2INO4 B334548 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B334548.png)
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and an oxazole ring
Preparation Methods
The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE involves several steps, starting from readily available precursors. The synthetic route typically includes:
Halogenation: Introduction of chlorine and fluorine atoms to the aromatic ring.
Etherification: Formation of the ether linkage by reacting with ethoxy groups.
Iodination: Introduction of iodine atoms to the aromatic ring.
Formation of the Oxazole Ring: Cyclization reaction to form the oxazole ring.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((E)-1-{3-ETHOXY-5-IODO-4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5(4H)-ONE stands out due to its unique combination of halogen atoms and the presence of an oxazole ring. Similar compounds include:
2-chloro-4,5-difluorophenyl derivatives: These compounds share the halogenated aromatic ring but lack the oxazole ring.
Oxazole derivatives: Compounds with an oxazole ring but different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H19ClF2INO4 |
|---|---|
Molecular Weight |
609.8 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-4,5-difluorophenyl)-4-[[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H19ClF2INO4/c1-3-33-23-10-15(8-21(30)24(23)34-13-16-7-5-4-6-14(16)2)9-22-26(32)35-25(31-22)17-11-19(28)20(29)12-18(17)27/h4-12H,3,13H2,1-2H3/b22-9+ |
InChI Key |
KCQCHCNDLBNULV-LSFURLLWSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)I)OCC4=CC=CC=C4C |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)I)OCC4=CC=CC=C4C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3Cl)F)F)I)OCC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-chlorophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B334472.png)
![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334473.png)
METHANONE](/img/structure/B334478.png)

![METHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B334480.png)


![6-(4-Chloro-3-nitrophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B334483.png)


![4-[(4-Benzyl-1-piperidinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B334486.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B334488.png)
